3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-amino-4-bromopyrazole with acetylacetone in acetic acid at room temperature . This reaction yields the desired compound in a quantitative manner. The reaction mechanism involves the formation of a carbanion intermediate, which then undergoes electrophilic addition to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and palladium catalysts.
Cross-Coupling: Reagents such as arylboronic acids and palladium catalysts are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with different substituents and properties.
Pyrazolo[1,5-a]pyrimidine Derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific bromine and isopropyl substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H14BrN3 |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
3-bromo-7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14BrN3/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
OYHOKZHJCLQIQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=C(C=NN12)Br |
Origin of Product |
United States |
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